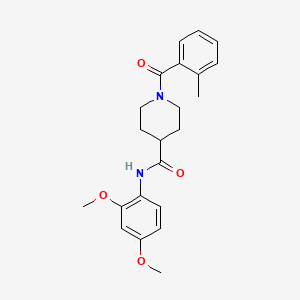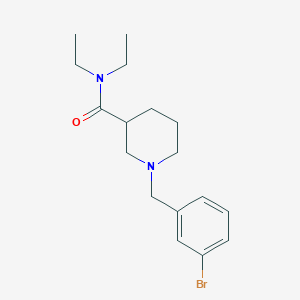![molecular formula C19H24O2 B4975317 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene), also known as Bis(2,6-dimethylphenyl) ether, is a chemical compound with the molecular formula C22H26O2. It is a colorless and odorless solid that is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether is not fully understood. However, it is known to inhibit the formation of reactive oxygen species (ROS) and to scavenge free radicals, which makes it an effective antioxidant. It is also believed to have anti-inflammatory properties.
Biochemical and Physiological Effects
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether in lab experiments is its stability and low toxicity. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as a stabilizer for polymers and as an antioxidant in the food industry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion
In conclusion, 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether is a versatile compound that has a wide range of scientific research applications. Its stability, low toxicity, and unique properties make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether can be achieved using various methods, including the Williamson ether synthesis, Friedel-Crafts alkylation, and Suzuki coupling. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 2,6-dimethylphenol with 1,3-dibromopropane in the presence of a strong base such as potassium hydroxide.
Applications De Recherche Scientifique
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether has a wide range of scientific research applications, including as a solvent, a reagent, and a building block for the synthesis of various organic compounds. It is also used as a stabilizer for polymers and as an antioxidant in the food industry.
Propriétés
IUPAC Name |
2-[3-(2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-14-8-5-9-15(2)18(14)20-12-7-13-21-19-16(3)10-6-11-17(19)4/h5-6,8-11H,7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAIWGPLCOGXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)

![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4975267.png)
![2-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4975278.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)
![2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975303.png)
![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)

![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
![2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)